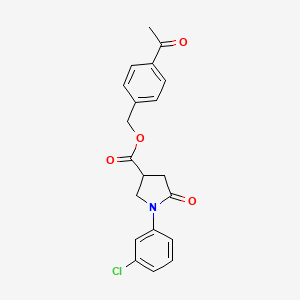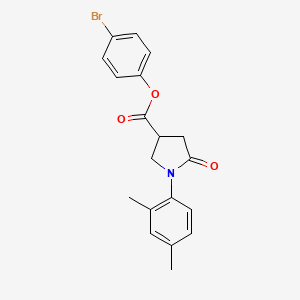![molecular formula C20H31BrN2O5 B4143751 1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143751.png)
1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a butyl chain linked to a brominated dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2,4-dimethylphenol, is brominated using bromine in the presence of a suitable solvent to yield 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with 4-chlorobutyl ethyl ether in the presence of a base to form 4-(2-bromo-4,6-dimethylphenoxy)butyl chloride.
Piperazine Substitution: The resulting compound is then reacted with 4-ethylpiperazine to form 1-[4-(2-bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine.
Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base and oxalic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and piperazine groups.
Reduction: Reduced derivatives of the phenoxy and piperazine groups.
Hydrolysis: Free base and oxalic acid.
Scientific Research Applications
1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-bromo-4,6-dimethylphenoxy)butyl]-3-methylpiperidine
- 1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine
- 2-Bromo-4,6-dimethylphenyl isocyanate
Uniqueness
1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalate salt. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(2-bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O.C2H2O4/c1-4-20-8-10-21(11-9-20)7-5-6-12-22-18-16(3)13-15(2)14-17(18)19;3-1(4)2(5)6/h13-14H,4-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBPJFMTVECEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4143678.png)
![N-(1-adamantyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4143681.png)
![5-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4143684.png)
![methyl N-{[(4-tert-butylphenyl)amino]carbonyl}valinate](/img/structure/B4143695.png)
![2-[3-(4-bromo-2-methylphenoxy)propyl]-1-phenyl-3-pyrazolidinone](/img/structure/B4143696.png)

![3-[2-(2-Butan-2-yloxyphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4143709.png)
![1-[4-(3-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143717.png)
![3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4143728.png)
![1-[4-(4-chlorophenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4143729.png)
![2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4143743.png)

![1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-ethylpiperazine oxalate](/img/structure/B4143757.png)
![Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone](/img/structure/B4143759.png)
